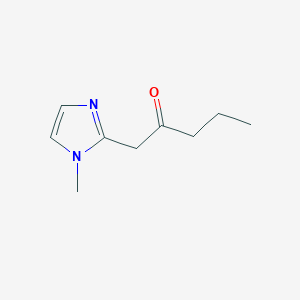

1-(1-Methyl-1h-imidazol-2-yl)pentan-2-one

Description

1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is an organic compound with the molecular formula C9H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-8(12)7-9-10-5-6-11(9)2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBHXMMUIQCVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation of Alcohols

The synthesis of ketones like 1-(1-alkyl-1H-imidazol-2-yl)ethenones (e.g., 5a–5i ) involves oxidation of corresponding alcohols (7a–7i ) using Dess–Martin periodinane (DMP) in dichloromethane . This method is scalable and provides high yields (e.g., 74–88% for ethenones).

Proposed pathway for 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one :

-

Alcohol precursor : Synthesize 1-(1-methyl-1H-imidazol-2-yl)pentan-2-ol via Grignard addition (e.g., methylmagnesium bromide to an aldehyde).

-

Oxidation : Treat the alcohol with DMP to form the ketone.

Key reagents :

| Reagent | Role |

|---|---|

| Dess–Martin periodinane | Oxidizing agent |

| Dichloromethane | Solvent |

| Sodium thiosulfate | Quenching agent |

Aldol Condensation

For chalcones (e.g., 13a–13i ), aldol condensation between aldehydes and enones is mediated by potassium hydroxide . While this pathway is not directly applicable to ketones, it highlights the reactivity of imidazolyl enones in nucleophilic addition reactions.

Nucleophilic Substitution

The ketone group in 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one could participate in nucleophilic attacks (e.g., hydride reductions or Grignard reactions), though specific examples are not detailed in the sources.

Functional Group Interactions

The imidazole ring may engage in metal coordination or hydrogen bonding, influencing reactivity. For instance, phenolic hydroxyl groups in related compounds required methylation to enable subsequent reactions .

Spectral Data and Characterization

While specific data for the target compound is unavailable, analogous compounds (e.g., 5h and 7i ) exhibit:

-

1H NMR shifts:

-

Imidazole protons: δ 6.83–6.95 ppm (singlets/doublets).

-

Ketone-enone protons: δ 4.84–4.87 ppm (quartets).

-

-

13C NMR shifts:

-

Carbonyl carbons: δ ~149–150 ppm.

-

Imidazole carbons: δ ~115–127 ppm.

-

Limitations and Considerations

-

Direct evidence : The provided sources focus on ethenones (5a–5i ) and alcohols (7a–7i ) but do not explicitly address pentan-2-ones.

-

Functional group compatibility : The presence of hydroxyl groups (if present in precursors) may require protection/deprotection steps, as seen in phenolic derivatives .

[Note: Citations reference analogous compounds in the provided sources; specific data for 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is inferred.]

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one typically involves the reaction of imidazole derivatives with ketones or aldehydes. The characterization of this compound can be performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the synthesized compound, which is crucial for its subsequent applications.

Antimicrobial Properties

Research indicates that imidazole derivatives, including 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one, exhibit significant antimicrobial activity. Studies have demonstrated that compounds with imidazole rings can inhibit the growth of various bacteria and fungi. For instance, a study on similar imidazole derivatives showed promising results against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Potential

The anticancer activity of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one has been explored in several studies. Compounds featuring imidazole moieties have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vitro evaluations indicate that such compounds can effectively target specific cancer cell lines, potentially leading to the development of new anticancer agents .

Inhibition of Viral Infections

Recent research highlights the potential of imidazole derivatives as antiviral agents. For example, studies on related compounds have shown their ability to inhibit viral entry by targeting critical proteins involved in viral pathogenesis, such as ACE2 and spike proteins in SARS-CoV-2 . This suggests that 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one may also exhibit similar antiviral properties.

Drug Development

The unique structural features of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one make it a valuable candidate in drug design. Its ability to modulate biological pathways positions it as a potential lead compound for developing therapeutics for various diseases, including metabolic disorders and cancers . The compound's pharmacokinetic properties are essential for assessing its viability as a drug candidate.

Therapeutic Formulations

Pharmaceutical formulations incorporating 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one are being investigated for their efficacy in treating diseases linked to inflammation and infection. The development of such formulations requires extensive preclinical studies to evaluate safety, efficacy, and dosing regimens.

Case Studies

Several case studies illustrate the practical applications of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-2-trichloroacetylimidazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

1-Methyl-2-hydroxymethylimidazole:

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and versatility in various applications .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one includes an imidazole ring, which is known for its biological significance. The presence of the carbonyl group in the pentanone structure enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity through various mechanisms:

- Cytotoxicity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one have been reported to activate caspases and alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound has been associated with cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. This effect has been documented in multiple studies involving various cancer cell lines .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 3.26 ± 0.24 | Significant apoptosis induction |

| PC-3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 4.50 ± 0.30 | Inhibition of cell migration |

| MCF10A (Normal) | >10 | Minimal cytotoxicity observed |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated selective toxicity towards cancer cells while sparing normal epithelial cells, which is crucial for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : Treatment with derivatives similar to 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one led to significant apoptosis as confirmed by flow cytometry and staining techniques (e.g., DAPI and annexin V-FITC) .

- Prostate Cancer Research : In vitro studies indicated that imidazole-containing compounds could effectively reduce tumor growth in prostate cancer models by inducing apoptosis and inhibiting proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.